molecular formula C7H12O3 B092502 trans-4-Hydroxycyclohexanecarboxylic acid CAS No. 17419-81-7

trans-4-Hydroxycyclohexanecarboxylic acid

Cat. No. B092502
CAS RN: 17419-81-7
M. Wt: 144.17 g/mol
InChI Key: HCFRWBBJISAZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Hydroxycyclohexanecarboxylic acid is a compound that has been isolated from the urine of children with suspected metabolic disorders. It is characterized by its unique structure, which has been confirmed through synthesis and comparison with authentic samples . Although the exact origin of this compound is not fully understood, it is suspected to come from dietary sources, and further research is needed to determine its genesis .

Synthesis Analysis

The synthesis of trans-4-Hydroxycyclohexanecarboxylic acid and its derivatives has been explored in several studies. A new synthesis approach for the stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, which are structurally related to trans-4-Hydroxycyclohexanecarboxylic acid, has been reported using key steps such as the Diels–Alder reactions . Additionally, the synthesis of peptide-like derivatives containing cis- and trans-4-aminocyclohexanecarboxylic acids has been achieved, demonstrating the versatility of this compound in forming more complex structures .

Molecular Structure Analysis

The molecular conformations of related compounds, such as 4-aminomethyl-1-cyclohexanecarboxylic acids, have been studied in aqueous solutions using NMR and molecular orbital methods. These studies have revealed that the most stable conformations are staggered forms, which are similar to those in crystalline states . The understanding of these conformations is crucial for the analysis of trans-4-Hydroxycyclohexanecarboxylic acid, as it may influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of trans-4-Hydroxycyclohexanecarboxylic acid and its derivatives has been explored in the context of medicinal chemistry. For instance, derivatives of 4-aminomethylcyclohexanecarboxylic acid have been synthesized and their antiplasmin activity has been evaluated, indicating potential medicinal applications . The study of these reactions is essential for understanding the chemical behavior and potential therapeutic uses of trans-4-Hydroxycyclohexanecarboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-4-Hydroxycyclohexanecarboxylic acid can be inferred from studies on similar compounds. For example, the mesomorphic properties of esters derived from trans-4-alkylcyclohexanecarboxylic acids have been investigated, revealing insights into their liquid-crystalline behavior and electrooptic parameters . Additionally, the polymorphs of trans-2-hydroxycycloheptanecarboxylic acid have been studied, showing the influence of molecular dipoles on crystal structures . These findings contribute to a broader understanding of the physical and chemical characteristics of cyclohexanecarboxylic acid derivatives, including trans-4-Hydroxycyclohexanecarboxylic acid.

Scientific Research Applications

  • Enzymatic Properties : Obata, Uebayasi, and Kaneda (1988) researched the properties of 4-hydroxycyclohexanecarboxylate dehydrogenase, an enzyme from Corynebacterium cyclohexanicum. This enzyme is specific for 4-oxocyclohexanecarboxylate and produces trans-4-hydroxycyclohexanecarboxylic acid as a reduction product, emphasizing the acid's role in enzymatic processes (Obata, Uebayasi, & Kaneda, 1988).

  • Synthetic Chemistry : Fülöp et al. (2005) detailed the synthesis of hydroxylated 2-aminocyclohexanecarboxylic acids, including derivatives of trans-4-hydroxycyclohexanecarboxylic acid. This work illustrates the compound's utility in creating complex organic molecules (Fülöp et al., 2005).

  • Metabolic By-products : Kronick et al. (1983) identified cis-4-hydroxycyclohexanecarboxylic acid, a close relative of trans-4-hydroxycyclohexanecarboxylic acid, in the urine of a child, suggesting its role as a metabolic by-product in humans (Kronick, Mamer, Montgomery, & Scriver, 1983).

  • Optical Activity Studies : Nohira, Ehara, and Miyashita (1970) studied the resolution and rotations of trans-2-aminocyclohexanecarboxylic acids and their derivatives, highlighting the importance of trans-4-hydroxycyclohexanecarboxylic acid in understanding chiral properties of organic compounds (Nohira, Ehara, & Miyashita, 1970).

  • Material Science : Karamysheva, Kovshev, and Barnik (1976) synthesized derivatives of trans-4-hydroxycyclohexanecarboxylic acid and studied their mesomorphism and dielectric properties, indicating its potential application in materials science (Karamysheva, Kovshev, & Barnik, 1976).

  • Metabolic Studies : Niederwieser, Wadman, and Danks (1978) researched the excretion of cis- and trans-4-hydroxycyclohexylacetic acid in a family, suggesting the involvement of trans-4-hydroxycyclohexanecarboxylic acid in human metabolism (Niederwieser, Wadman, & Danks, 1978).

  • Peptide Synthesis : Škarić, Kovačević, and Škarić (1976) described the synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexanecarboxylic acid residues, demonstrating the use of trans-4-hydroxycyclohexanecarboxylic acid in peptide chemistry (Škarić, Kovačević, & Škarić, 1976).

  • Medicinal Chemistry : Tranexamic acid, an important medicinal compound, is the trans-isomer of 4-aminomethylcyclohexane carboxylic acid, highlighting the medicinal significance of trans-4-hydroxycyclohexanecarboxylic acid derivatives (Verstraete, 1977).

Safety And Hazards

“trans-4-Hydroxycyclohexanecarboxylic acid” is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

“trans-4-Hydroxycyclohexanecarboxylic acid” has potential applications in the synthesis of pyrazole-pyrimidine as TTK inhibitors and potential antitumors . It also has potential use in the preparation and Janus kinase 1 (JAK1)-selective inhibitory activity of benzimidazole derivatives .

properties

IUPAC Name

4-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFRWBBJISAZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190327, DTXSID901015736
Record name trans-4-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxycyclohexylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

trans-4-Hydroxycyclohexanecarboxylic acid

CAS RN

17419-81-7, 3685-26-5, 3685-22-1
Record name 4-Hydroxycyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17419-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxycyclohexanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Hydroxycyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-Hydroxycyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hydroxycyclohexylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 42 parts of p-hydroxybenzoic acid, 2 parts of platinum oxide, 1 part of 10% aqueous potassium hydroxide and 150 parts by volume of ethanol was charged to a hydrogenation flask. The mixture was hydrogenated at 50 psi for 32 hours. The reaction mixture was filtered and the solvent evaporated. The solid product was slurried in 500 parts by volume of hot cyclohexane to remove cyclohexane carboxylic acid, filtered, and the solids recrystallized from 100 parts of water. The solid, unreacted p-hydroxybenzoic acid, was filtered off and the water evaporated yielding 16 parts of 4-hydroxycyclohexane carboxylic acid having a melting point of 110°-130° C.
[Compound]
Name
42
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 2
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 3
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 4
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 5
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 6
trans-4-Hydroxycyclohexanecarboxylic acid

Citations

For This Compound
39
Citations
H OBATA, M UEBAYASI… - European journal of …, 1988 - Wiley Online Library
… The reduction product was identified as trans-4-hydroxycyclohexanecarboxylic acid by gasliquid chromatography and mass spectrometry. It was used as a substrate for the reverse …
Number of citations: 8 febs.onlinelibrary.wiley.com
J Chiba, N Machinaga - Chemical and Pharmaceutical Bulletin, 2011 - jstage.jst.go.jp
… To address these drawbacks, we investigated an alternative approach to 1 from trans-4-hydroxycyclohexanecarboxylic acid (12) as a starting material4) via tert-butyl trans-[(4S)methoxy-…
Number of citations: 1 www.jstage.jst.go.jp
F Yoshizako, M Chubachi, A Nishimura… - Journal of fermentation and …, 1990 - Elsevier
… Since this cis compound (TMS) had the Rt of 19.8 rain, the isomer with the Rt of 20.2 rain was found to be trans-4-hydroxycyclohexanecarboxylic acid (t-4-OHC6CA). GC analyses of the …
Number of citations: 4 www.sciencedirect.com
S Siegel, JM Komarmy - Journal of the American Chemical …, 1960 - ACS Publications
… trans-4Hydroxycyclohexanecarboxylic acid was prepared according to the procedure of Campbell and Hunt.31 Zra»s-4-Methoxy and 4-chlorocyclohexanecarboxylic acids were …
Number of citations: 56 pubs.acs.org
DH Kim, JH Ryu, KS Lee, BM Lee, MO Lee… - Applied microbiology …, 2013 - Springer
… Among them, trans-4-hydroxycyclohexanecarboxylic acid and 3-hydroxybenzoic acid were … Especially, adding of trans-4-hydroxycyclohexanecarboxylic acid produced a high amount (…
Number of citations: 13 link.springer.com
NB Chapman, A Ehsan, J Shorter… - Journal of the Chemical …, 1967 - pubs.rsc.org
… The trans4-hydroxycyclohexanecarboxylic acid obtained by this method had mp 146", and the m. p. of the trans-4-hydroxycyclohexanecarboxylic acid obtained as described above, was …
Number of citations: 3 pubs.rsc.org
DS Noyce, HI Weingarten - Journal of the American Chemical …, 1957 - ACS Publications
Treatment of «s-3-methoxycyclohexanecarboxylic acid with acetic anhydride and catalytic amounts of sulfuric acid leads to a mixture of three products, methyl cyclohex-3-ene-…
Number of citations: 12 pubs.acs.org
LN Owen, PA Robins - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… These extracts were dried and evaporated to a solid residue (1-4 g.) which on recrystallisation from ethyl acetate gave the benzoate of trans-4-hydroxycyclohexanecarboxylic acid as …
Number of citations: 1 pubs.rsc.org
F Dickens, J Pearson - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… acid cis-3-Hydroxycyclohexanecarboxylic acid trans-3-Hydroxycyclohexanecarboxylic acid ci8-4-Hydroxycyclohexanecarboxylic acid trans-4-Hydroxycyclohexanecarboxylic acid laevo-…
Number of citations: 24 www.ncbi.nlm.nih.gov
CT Beer, F Dickens, J Pearson - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… acids had no significant effect, an appreciable increase in respiration was sometimes observed when the substrate was Ci8or trans-4-hydroxycyclohexanecarboxylic acid(see Table 7). …
Number of citations: 68 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.